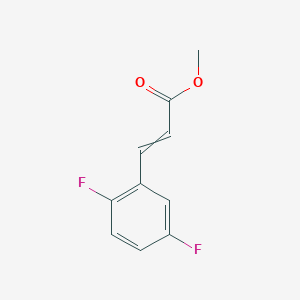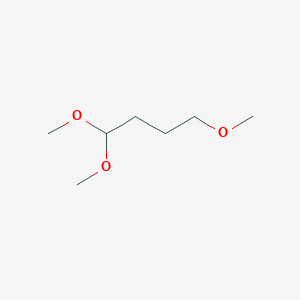
1,1,4-Trimethoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4-Trimethoxybutane is a chemical compound with the molecular formula C7H16O3. It is a colorless liquid that is volatile and has a distinct odor. This compound is not soluble in water but is soluble in many organic solvents .
Métodos De Preparación
1,1,4-Trimethoxybutane can be synthesized through various methods. One common method involves the reaction of 1,4-dibromobutane with methanol under basic conditions . This reaction typically requires a base such as sodium methoxide or potassium hydroxide to facilitate the substitution reaction, resulting in the formation of this compound.
Análisis De Reacciones Químicas
1,1,4-Trimethoxybutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,4-Trimethoxybutane has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare other compounds.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: It may be used in the synthesis of pharmaceutical intermediates.
Industry: It serves as a solvent or intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,4-Trimethoxybutane involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it interacts with oxidizing agents to form aldehydes or acids. In reduction reactions, it interacts with reducing agents to form alcohols. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out .
Comparación Con Compuestos Similares
1,1,4-Trimethoxybutane can be compared with other similar compounds such as 1,1,3-Trimethoxybutane and 1,3,3-Trimethoxybutane. These compounds share similar structural features but differ in the position of the methoxy groups. This difference in structure can lead to variations in their chemical reactivity and applications .
1,1,3-Trimethoxybutane: This compound has methoxy groups at the 1 and 3 positions, which can affect its reactivity compared to this compound.
1,3,3-Trimethoxybutane: This compound has methoxy groups at the 1 and 3 positions, similar to 1,1,3-Trimethoxybutane, but with a different arrangement that can influence its chemical properties.
Propiedades
Número CAS |
60247-13-4 |
|---|---|
Fórmula molecular |
C7H16O3 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1,1,4-trimethoxybutane |
InChI |
InChI=1S/C7H16O3/c1-8-6-4-5-7(9-2)10-3/h7H,4-6H2,1-3H3 |
Clave InChI |
RWHYTDPGVKHHCS-UHFFFAOYSA-N |
SMILES canónico |
COCCCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


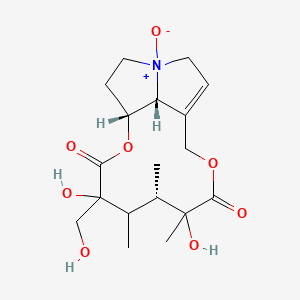
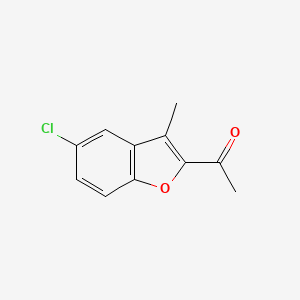
![4-[2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline](/img/structure/B15146774.png)
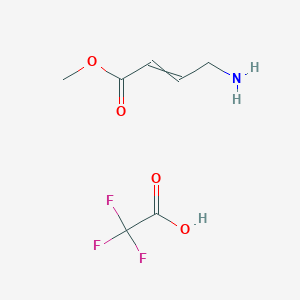

![1,4a-dimethyl-6-methylidene-5-[(1E)-3-oxobut-1-en-1-yl]-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B15146801.png)
![(1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) pyridine-3-carboxylate](/img/structure/B15146811.png)
![1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B15146819.png)
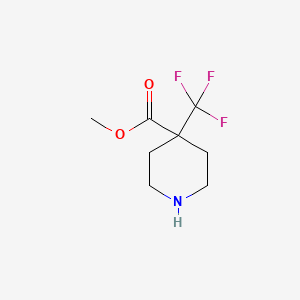
![Sodium 3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15146837.png)
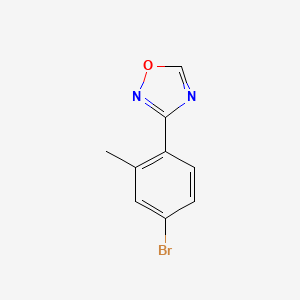
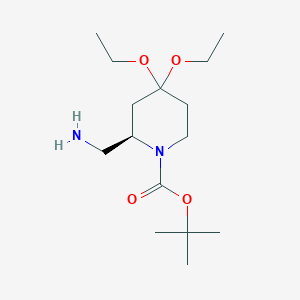
![[3,4,5-Trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146854.png)
